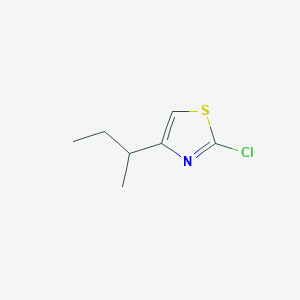
4-(butan-2-yl)-2-chloro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)-2-chloro-1,3-thiazole (4-BCT) is an organic compound with a wide range of applications in the scientific research and development fields. It is a heterocyclic compound with a thiazole ring structure and a butyl-chloro substituent. 4-BCT has been used in the synthesis of several compounds, including drugs, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
4-(butan-2-yl)-2-chloro-1,3-thiazole has been used extensively in the synthesis of various compounds, including drugs and pharmaceuticals. It has been used in the synthesis of several anticonvulsant drugs, such as phenytoin and vigabatrin, as well as in the synthesis of several non-steroidal anti-inflammatory drugs. It has also been used in the synthesis of several antibiotics, such as penicillin and cephalosporin. In addition, this compound has been used in the synthesis of several anticancer drugs, such as doxorubicin and etoposide.
Mécanisme D'action
The mechanism of action of 4-(butan-2-yl)-2-chloro-1,3-thiazole is not well understood. However, it is believed to act as a ligand in the synthesis of various compounds, including drugs. It is believed to bind to the active site of an enzyme and thus prevent the enzyme from catalyzing its reaction. This can lead to the inhibition of the enzyme's activity and thus the inhibition of the synthesis of the desired compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it can bind to the active site of several enzymes and thus inhibit their activity. This can lead to the inhibition of the synthesis of the desired compound. In addition, this compound has been shown to have antimicrobial and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(butan-2-yl)-2-chloro-1,3-thiazole in laboratory experiments is its ability to bind to the active site of enzymes and thus inhibit their activity. This can lead to the inhibition of the synthesis of the desired compound. In addition, this compound is a relatively inexpensive compound and is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in water and can be easily hydrolyzed. In addition, it is not very soluble in organic solvents and can be difficult to work with.
Orientations Futures
There are several potential future directions for research on 4-(butan-2-yl)-2-chloro-1,3-thiazole. First, more research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research is needed to investigate the potential therapeutic applications of this compound. Finally, more research is needed to develop new synthetic methods for the synthesis of this compound and its derivatives.
Méthodes De Synthèse
4-(butan-2-yl)-2-chloro-1,3-thiazole can be synthesized by the reaction of 4-bromobutanol and thiourea in the presence of potassium carbonate as a base and a catalytic amount of copper(I) chloride. The reaction is carried out in anhydrous ethanol at a temperature of 80°C for 6 hours. The product is then filtered, washed with cold water and dried to obtain the desired compound.
Propriétés
IUPAC Name |
4-butan-2-yl-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHSHJZVJIHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)

![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)


